(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl protecting group, and an oxohexanedioate moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
This compound has been referenced in various scientific literature and databases, including PubChem and GLP Bio, which provide detailed information about its chemical properties and applications. The compound's CAS number is 1982363-77-8, indicating its unique identification in chemical registries.
(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is classified as an amino acid derivative. It features a chiral center, making it of interest in asymmetric synthesis and pharmaceutical applications.
The synthesis of (R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate typically involves several steps:
The synthesis may utilize techniques such as:
The molecular formula for (R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is . Its structure features:
Key structural data includes:
CCOC(=O)CC(=O)C[C@@H](C(=O)OCc1ccccc1)NC(=O)OC(C)(C)C
.(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate can participate in various chemical reactions typical for amino acid derivatives:
These reactions are often facilitated by:
The mechanism of action for (R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate primarily involves its interaction with biological targets through its amino functionality. The compound may act as a substrate or inhibitor in enzymatic reactions.
Studies have indicated that compounds with similar structures can exhibit inhibitory effects on specific enzymes, suggesting potential applications in drug development targeting metabolic pathways.
Key physical properties include:
Relevant chemical properties include:
(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate has several scientific uses:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its importance in developing new pharmaceuticals.
The controlled synthesis of enantiomerically pure compounds remains a cornerstone of pharmaceutical development, where the R-enantiomer of 1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate serves as a compelling case study in chiral auxiliary applications. The compound's stereogenic center at C2 originates from chiral pool precursors or asymmetric catalytic methods, with the Boc group serving a dual role: stereochemical preservation and functional group protection. The R-configuration at the α-carbon is crucial for dictating three-dimensional molecular interactions in downstream applications, particularly in synthesizing pharmacologically active compounds where stereochemistry determines biological activity and metabolic stability [1] [3].
The compound's synthesis typically employs Evans' oxazolidinone or Seebach's auxiliary approaches to establish the R-stereocenter with high enantioselectivity (>98% ee), followed by sequential functional group manipulations to install the 4-oxo moiety and differential ester protections. Advanced purification techniques, including preparative HPLC and chiral stationary phase chromatography, achieve the high enantiopurity (typically ≥98%) specified in certificates of analysis [3] [5]. The molecular architecture demonstrates remarkable versatility in multi-step syntheses: the ketone at C4 undergoes stereoselective reductions to generate chiral alcohols for cyclization reactions, while the differentially protected carboxyl groups (benzyl ester at C1, methyl ester at C6) enable sequential deprotection and functionalization. This orthogonality is evidenced in the synthesis of complex peptidomimetics where the C1 carboxyl is selectively deprotected under hydrogenolytic conditions while preserving the methyl ester at C6 and the Boc group [1] [2].
Table 2: Synthetic Applications of the R-Enantiomer in Asymmetric Transformations
Reaction Type | Functional Group Utilized | Product Application | Key Advantage |
---|---|---|---|
Stereoselective Reduction | 4-Oxo group | β-Hydroxy-γ-amino acid derivatives | Diastereoselectivity >95% via chiral control |
Peptide Coupling | C1 Carboxyl (after deprotection) | Dipeptide chain elongation | Preserves C6 methyl ester and Boc group |
Nucleophilic Addition | Ketone at C4 | Spirocyclic structures | Creates quaternary stereocenters |
Enzymatic Resolution | Racemic precursor | Enantiopure R-isomer | >99% ee achievable with lipases |
The differential ester protection strategy (benzyl vs. methyl esters) provides exceptional synthetic flexibility. The benzyl ester at C1 undergoes clean hydrogenolysis using Pd/C catalyst under mild hydrogen pressure without affecting the methyl ester at C6 or the Boc-protected amine—a critical advantage in multi-step syntheses. This chemoselectivity enables sequential chain elongations where the C1 carboxyl is selectively activated for amide bond formation while the C6 methyl ester remains protected for later transformations. Additionally, the ketone functionality at C4 serves as an electrophilic site for organometallic additions, enabling carbon chain extension with Grignard reagents or Reformatsky reactions to generate tertiary alcohols for cyclization into lactones or lactams [1] [2] [3].
The tert-butoxycarbonyl (Boc) group in this compound exemplifies its indispensable role in contemporary peptidomimetic design, particularly for its orthogonal deprotection characteristics and steric influence on molecular conformation. The Boc group's strategic incorporation serves three primary functions: (1) protection of the α-amine during downstream coupling reactions, (2) prevention of racemization at the chiral center during chemical transformations, and (3) provision of acid-labile cleavage that complements the base-sensitive methyl ester and hydrogenolyzable benzyl ester. This orthogonal protection scheme enables sequential deprotection in any order—critical for synthesizing complex architectures like macrocyclic peptides or peptide-peptoid hybrids where selective group manipulation is required [1] [3] [4].
The Boc deprotection mechanism involves acid-catalyzed elimination to yield isobutylene, carbon dioxide, and the corresponding ammonium salt. Studies demonstrate that incomplete Boc removal during synthesis generates trace impurities that decompose during analytical procedures, producing isobutylene as an artifact—a phenomenon observed in headspace GC analysis of pharmaceuticals containing Boc-protected precursors [4]. This underscores the necessity for rigorous process optimization in Boc deprotection. Trifluoroacetic acid (TFA) in dichloromethane (typically 25-50% v/v) at 0-25°C provides efficient Boc cleavage in this compound without epimerization, while minimizing side reactions through rapid gas evolution (CO₂ and isobutylene). The highly reactive tert-butyl cation intermediate is effectively scavenged by nucleophilic additives like anisole or thioanisole to prevent alkylation side products [4].
Table 3: Orthogonal Protection Strategy in (R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate
Protective Group | Position | Cleavage Conditions | Compatibility | Strategic Role |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | N-terminal amine | Acidolysis (TFA, HCl/dioxane) | Stable to base, hydrogenation | Prevents racemization during activation |
Benzyl ester | C1 carboxyl | Hydrogenolysis (H₂/Pd-C) | Compatible with Boc protection | Selective C1 deprotection for coupling |
Methyl ester | C6 carboxyl | Hydrolysis (LiOH, NaOH) | Stable to mild acids | Late-stage deprotection for conjugation |
Ketone | C4 | Not protective; reactive handle | Compatible with all above | Enables C-C bond formation |
The 4-oxo (ketone) functionality within this molecular scaffold provides exceptional versatility in peptidomimetic design. It serves as: (1) a ligation site for C-C bond formation via Wittig or aldol reactions to extend peptide backbones; (2) a conformational constraint element when reduced to alcohols forming intramolecular hydrogen bonds; and (3) a bioisostere for amide bonds in protease-resistant peptidomimetics. The ketone's position β to the chiral amino acid center enables enolization for diastereoselective alkylations, creating quaternary stereocenters—a transformation leveraged in statine-like protease inhibitor synthesis. When the ketone is converted to a β-amino alcohol through reductive amination, it generates key structural motifs for HIV protease inhibitors and renin inhibitors, demonstrating the compound's broad applicability in medicinal chemistry [1] [2] [3].
The Boc group's steric bulk significantly influences the molecular conformation through restricted rotation about the C2-N bond, favoring rotamers that stabilize turn structures in peptide chain mimetics. This conformational control is essential for designing secondary structure mimetics of β-turns or α-helices, where the spatial orientation of side chains determines biological activity. Additionally, the Boc group's hydrophobicity enhances compound crystallinity—a critical factor in achieving high purity through recrystallization—and improves solubility in organic solvents during synthetic manipulations, facilitating reactions in non-polar media [3] [4] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: